

### The chemical structure of JC124

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | JC124     |           |
| Cat. No.:            | B15610524 | Get Quote |

An In-depth Technical Guide to the NLRP3 Inflammasome Inhibitor JC124

### Introduction

JC124 is a potent and selective small molecule inhibitor of the NLRP3 (NACHT, LRR, and PYD domains-containing protein 3) inflammasome.[1][2][3] Developed through the structural optimization of glyburide, JC124 was designed to eliminate hypoglycemic effects while retaining anti-inflammatory properties.[4] It has demonstrated significant therapeutic potential in preclinical models of neuroinflammation, including traumatic brain injury, Alzheimer's disease, and epilepsy, primarily through its targeted inhibition of the NLRP3 signaling cascade.[5][6][7] This document provides a comprehensive technical overview of JC124, including its chemical structure, mechanism of action, quantitative data, and detailed experimental protocols for researchers, scientists, and drug development professionals.

## **Chemical Structure and Properties**

**JC124** is a benzenesulfonamide-based compound. Its chemical identity and key physicochemical properties are summarized below.



| Identifier        | Value                                                                  |
|-------------------|------------------------------------------------------------------------|
| IUPAC Name        | 5-chloro-2-methoxy-N-[2-[4-<br>(methylsulfamoyl)phenyl]ethyl]benzamide |
| CAS Number        | 1638611-48-9[1]                                                        |
| Molecular Formula | C17H19CIN2O4S[1]                                                       |
| Molecular Weight  | 382.86 g/mol [1]                                                       |
| SMILES            | CNS(=O)<br>(=O)c1ccc(CCNC(=O)c2cc(CI)ccc2OC)cc1[3]                     |

| Property   | Value                  | Conditions                                                             |
|------------|------------------------|------------------------------------------------------------------------|
| Appearance | Solid Powder           | -                                                                      |
| Solubility | 225.0 mg/mL (587.7 mM) | In DMSO, with pH adjusted to 3 with HCl. Sonication is recommended.[3] |
| 10 mM      | In DMSO[2]             |                                                                        |

# Mechanism of Action: NLRP3 Inflammasome Inhibition

**JC124** exerts its anti-inflammatory effects by directly targeting and inhibiting the assembly and activation of the NLRP3 inflammasome.[8] The NLRP3 inflammasome is a multi-protein complex in the cytosol of immune cells, such as microglia, that plays a critical role in the innate immune response.[8][9] Its activation occurs via a two-signal process:

- Priming (Signal 1): Triggered by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), this step leads to the transcriptional upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) through the NF-κB pathway.[4][8]
- Activation (Signal 2): A variety of stimuli, including ATP, crystalline structures, or potassium efflux, trigger the oligomerization of the NLRP3 protein.[4][10] This recruits the adaptor



protein ASC (Apoptosis-associated speck-like protein containing a CARD), which in turn recruits pro-caspase-1.

This assembly leads to the autocatalytic cleavage and activation of caspase-1. Activated caspase-1 then cleaves pro-IL-1 $\beta$  and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted.[8][9]

**JC124** selectively inhibits this pathway by preventing the formation of the active inflammasome complex, thereby blocking ASC aggregation and subsequent caspase-1 activation and IL-1 $\beta$  release.[5] Mechanistic studies suggest that **JC124** binds directly to the NLRP3 protein to inhibit its function.[8][10]

Figure 1. **JC124** inhibits the NLRP3 inflammasome signaling pathway.

## **Quantitative Biological Data**

The inhibitory activity and in vivo efficacy of **JC124** have been characterized in various models.



| Parameter        | Value            | Assay/Model                                                                                                               |
|------------------|------------------|---------------------------------------------------------------------------------------------------------------------------|
| IC50             | 3.25 μΜ          | Inhibition of IL-1β release in LPS/ATP-stimulated J774A.1 macrophage cells.[2]                                            |
| In Vivo Efficacy | 100 mg/kg        | Reduced neuronal degeneration and neuroinflammation in a rat model of traumatic brain injury (TBI).[1]                    |
| In Vivo Efficacy | 50 mg/kg (daily) | Decreased Aβ deposition and improved cognitive function in TgCRND8 and APP/PS1 mouse models of Alzheimer's disease.[2][6] |
| In Vivo Efficacy | 50 mg/kg (daily) | Suppressed seizures and reduced neuronal loss in a kainic acid-induced mouse model of epilepsy.[7][11]                    |

# **Experimental Protocols**

The following sections provide detailed methodologies for the preparation and in vivo administration of **JC124**, based on published preclinical studies.

### **Preparation of JC124 for In Vivo Administration**

**JC124** is typically prepared as a suspension for intraperitoneal (i.p.) injection.

#### Materials:

- JC124 powder
- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)



- Tween 80
- Sterile Saline (0.9% NaCl)

#### Procedure:

- Prepare a stock solution of JC124 in DMSO. For a final formulation of 5 mg/mL, a stock of 50 mg/mL in DMSO can be used.
- To prepare the final injection vehicle, combine the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[3]
- Add the **JC124** DMSO stock to the PEG300 and mix thoroughly until the solution is clear.
- Add the Tween 80 and continue mixing.
- Finally, add the sterile saline to reach the final volume and concentration (e.g., 5 mg/mL).
- Sonication is recommended to ensure the compound is fully dissolved or evenly suspended before administration.[3] The working solution should be prepared fresh before use.

# In Vivo Administration in an Alzheimer's Disease Mouse Model

This protocol describes the long-term administration of **JC124** to transgenic mouse models of Alzheimer's disease, such as APP/PS1 or TgCRND8 mice.[12]

#### Animal Model:

APP/PS1 or TgCRND8 transgenic mice and non-transgenic wild-type littermates.

#### Dosing Regimen:

- Dose: 50 mg/kg body weight.[2]
- Route of Administration: Intraperitoneal (i.p.) injection.[2]
- Frequency: Once daily.[2]



 Duration: Treatment periods can range from 1 to 3 months, depending on the study's endpoint (e.g., assessing plaque development or cognitive decline).[12]

#### Experimental Procedure:

- Animal Acclimation: House animals under standard conditions with ad libitum access to food and water for at least one week before the experiment begins.
- Group Allocation: Randomly assign transgenic animals to a vehicle control group and a
  JC124 treatment group. Include a group of wild-type littermates as a baseline control.
- Drug Preparation: Prepare the JC124 formulation as described above immediately before injection. Prepare a vehicle-only solution (10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline) for the control group.
- Administration: Administer the daily i.p. injection to each mouse according to its body weight.
- Monitoring: Monitor animals daily for any adverse effects.
- Endpoint Analysis: At the conclusion of the treatment period, perform behavioral tests (e.g., Morris water maze) to assess cognitive function. Subsequently, euthanize the animals and collect brain tissue for downstream analysis, including:
  - Western Blot: To quantify levels of NLRP3, caspase-1, IL-1β, Aβ, and synaptic proteins.[6]
  - Immunohistochemistry/Immunofluorescence: To visualize Aβ plaques, microglia activation, and astrogliosis.[6]
  - ELISA: To measure levels of soluble and insoluble Aβ1-42.[6]





Click to download full resolution via product page

Figure 2. A typical experimental workflow for in vivo testing of **JC124**.



### Conclusion

**JC124** is a well-characterized and specific inhibitor of the NLRP3 inflammasome with proven anti-inflammatory and neuroprotective effects in multiple animal models of neurological disease. Its defined mechanism of action, favorable in vivo activity, and established experimental protocols make it a valuable research tool for investigating the role of neuroinflammation in disease pathogenesis and for the development of novel therapeutics targeting the NLRP3 pathway.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. glpbio.com [glpbio.com]
- 2. JC124 (JC-124) | NLRP3 inhibitor | Probechem Biochemicals [probechem.com]
- 3. JC124 | NOD | TargetMol [targetmol.com]
- 4. Frontiers | Pharmacological Inhibitors of the NLRP3 Inflammasome [frontiersin.org]
- 5. A Novel Inhibitor Targeting NLRP3 Inflammasome Reduces Neuropathology and Improves Cognitive Function in Alzheimer's Disease Transgenic Mice PMC [pmc.ncbi.nlm.nih.gov]
- 6. NLRP3 Inflammasome Inhibitor Ameliorates Amyloid Pathology in a Mouse Model of Alzheimer's Disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. JC124 confers multimodal neuroprotection in epilepsy by suppressing NLRP3 inflammasome activation: evidence from animal and human neuronal models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inflammasome-Mediated Neuroinflammation: A Key Driver in Alzheimer's Disease Pathogenesis PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]



- 11. JC124 confers multimodal neuroprotection in epilepsy by suppressing NLRP3 inflammasome activation: evidence from animal and human neuronal models PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NLRP3 Inflammasome Inhibitor Ameliorates Amyloid Pathology in a Mouse Model of Alzheimer's Disease - ProQuest [proquest.com]
- To cite this document: BenchChem. [The chemical structure of JC124]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15610524#the-chemical-structure-of-jc124]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com